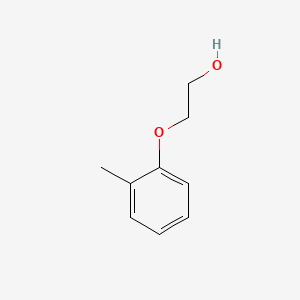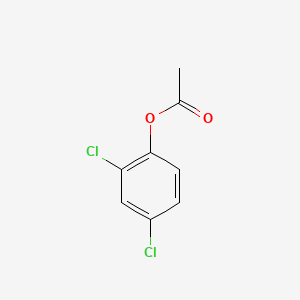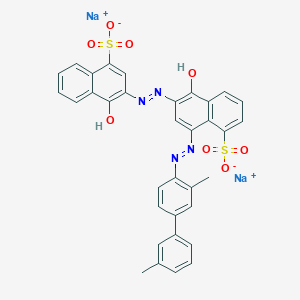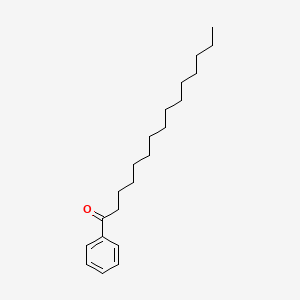
Pentadecanophenone
説明
Pentadecanophenone is a chemical compound with the molecular formula C21H34O . It has an average mass of 302.494 Da and a monoisotopic mass of 302.260956 Da . It is also known by other names such as 1-Pentadecanone, 1-phenyl-, 1-Phenyl-1-pentadecanon, and 1-Phenyl-1-pentadecanone .
Molecular Structure Analysis
Pentadecanophenone contains a total of 56 bonds, including 22 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aromatic) . The molecule has 1 hydrogen bond acceptor and 0 hydrogen bond donors .Physical And Chemical Properties Analysis
Pentadecanophenone has a density of 0.9±0.1 g/cm3, a boiling point of 403.8±14.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.5±3.0 kJ/mol, and it has a flash point of 151.3±8.0 °C . The index of refraction is 1.487, and it has a molar refractivity of 96.5±0.3 cm3 .科学的研究の応用
Biomedical Applications of Phenolic-Enabled Nanotechnology
Phenolic compounds, including derivatives like pentadecanophenone, are gaining attention in biomedical research due to their unique physicochemical properties. They are used in phenolic-enabled nanotechnology (PEN) for various applications such as biosensing, bioimaging, and disease treatment. PEN focuses on particle engineering and the synthesis of nanohybrid materials using the versatile reactivity of phenolics, beneficial for biomedical applications (Wu et al., 2021).
Molecular Pentads in Photosynthetic Models
Pentadecanophenone derivatives are utilized in the synthesis of molecular pentads, which are crucial in studying photoinduced electron transfer. These pentads serve as models for photosynthetic reaction centers and help in understanding ultrafast photoinduced electron transfer and charge recombination processes (Kc et al., 2013).
Bio-Based Chemical Production
Innovative methods involving the hydrogenation of cardanol (unsaturated 3-n-pentadecylphenol) under ambient pressure have been developed to produce 1-phenyl pentadecane, a derivative of pentadecanophenone. This method provides a greener approach to producing high-value chemicals or biofuels, including surfactant detergents, lubricants, and diesel fuel additives (Guo et al., 2022).
Optical Imaging and Drug Delivery
Pentadecanophenone and its analogs are being explored in the field of optical imaging and drug delivery. Their reactivity and chemical modifications enable new strategies in imaging and drug delivery, particularly in the near-infrared range, which is crucial for advancing biomedical research and clinical applications (Gorka et al., 2018).
Photoinduced Electron and Energy Transfer Studies
Pentadecanophenone derivatives are integral in the study of molecular pentads for understanding photoinduced electron and energy transfer. These studies aid in the development of artificial photosynthetic systems and the exploration of energy transfer mechanisms (Gust et al., 1993).
Synthesis of Pentadecane Derivatives
The synthesis and modification of pentadecane derivatives, including pentadecanophenone, are significant in various fields. These processes lead to the creation of materials with specific properties and applications, contributing to advances in chemistry and material science (Attanasi et al., 2006).
Antimicrobial and Biological Activity
Pentadecane, a compound related to pentadecanophenone, exhibits antimicrobial activity against Leishmaniainfantum parasites. Studies have shown that it can significantly reduce the growth of both promastigotes and amastigotes, offering potential as a treatment for leishmaniasis (Bruno et al., 2015).
Safety And Hazards
特性
IUPAC Name |
1-phenylpentadecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-21(22)20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCECLJQYEDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293368 | |
| Record name | Pentadecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadecanophenone | |
CAS RN |
4669-04-9 | |
| Record name | Pentadecanophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentadecanophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



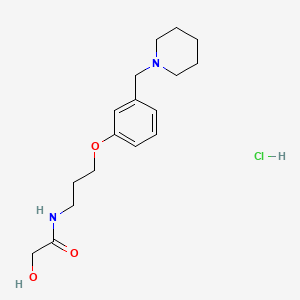
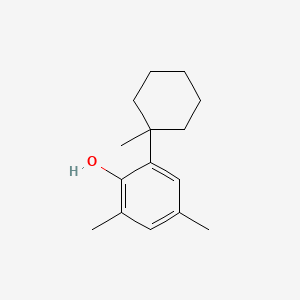
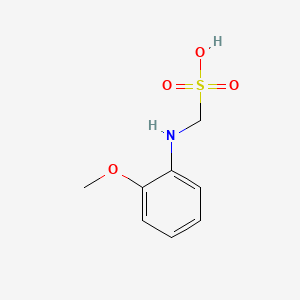
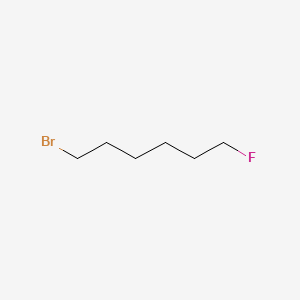
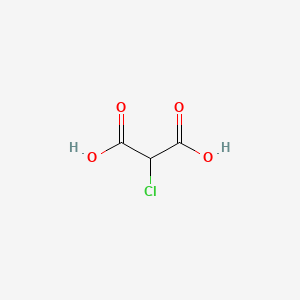
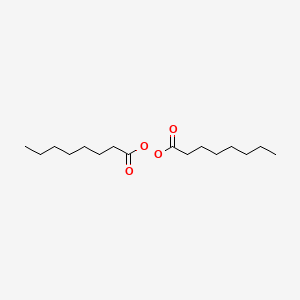
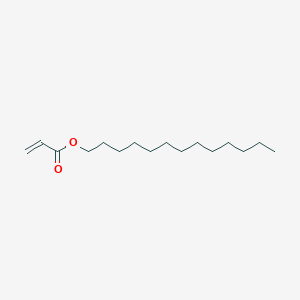
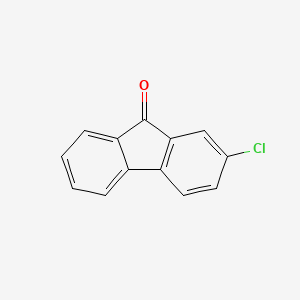
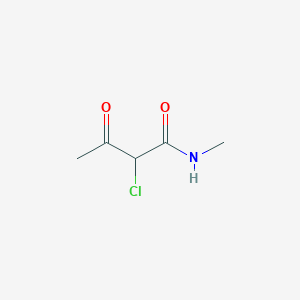
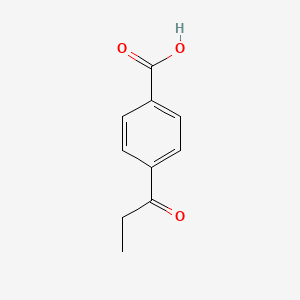
![1-Naphthalenamine, 4-[(4-aminophenyl)azo]-](/img/structure/B1594426.png)
